(1S*,5R*)-3-methyl-6-{5-[(phenylthio)methyl]-2-furoyl}-3,6-diazabicyclo[3.2.2]nonane
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Overview
Description
The compound under discussion belongs to the family of diazabicyclo nonanes, which are known for their complex molecular structures and diverse chemical properties. This specific compound features a unique combination of functional groups and a bicyclic structure.
Synthesis Analysis
The synthesis of similar diazabicyclo nonanes typically involves multi-step organic reactions. For example, the synthesis of methyl-substituted 8-phenyl-1,8-diazabicyclo[4.3.0]nonanes involves carefully chosen reactants and controlled conditions to ensure the formation of the desired bicyclic structure (Crabb & Newton, 1969).
Molecular Structure Analysis
The molecular structure of diazabicyclo nonanes is characterized by the presence of bridgehead nitrogen atoms and multiple rings. The structure is often studied using techniques like NMR and X-ray diffraction, which provide insights into the conformation and bonding patterns within the molecule (Cadenas‐Pliego et al., 1993).
Chemical Reactions and Properties
Diazabicyclo nonanes exhibit a range of chemical reactions due to their complex structures. They can form adducts with various chemicals, demonstrating their reactive nature. For example, 1,5-dithia-3,7-diazabicyclo[3.3.1]nonane forms mono-or di-adduct N-BH3 in the presence of borane-THF equivalents, showcasing its reactivity and potential for forming complex derivatives (Cadenas‐Pliego et al., 1993).
Physical Properties Analysis
The physical properties of diazabicyclo nonanes, such as melting points, solubility, and crystalline structure, are influenced by their molecular configuration. For instance, the crystal structures of certain derivatives reveal a forced twin-chair conformation, indicating how molecular structure affects physical properties (Sakthivel & Jeyaraman, 2010).
Chemical Properties Analysis
The chemical properties of diazabicyclo nonanes are defined by their functional groups and bicyclic structure. These compounds can participate in a variety of chemical reactions, such as cycloadditions and rearrangements, influenced by their unique structural features (Razin et al., 2013).
properties
IUPAC Name |
[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-[5-(phenylsulfanylmethyl)furan-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-21-11-15-7-8-16(13-21)22(12-15)20(23)19-10-9-17(24-19)14-25-18-5-3-2-4-6-18/h2-6,9-10,15-16H,7-8,11-14H2,1H3/t15-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNHNXVRRNWWJD-JKSUJKDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC(C1)N(C2)C(=O)C3=CC=C(O3)CSC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2CC[C@H](C1)N(C2)C(=O)C3=CC=C(O3)CSC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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